4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid, also known as TPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. TPPB is a small molecule inhibitor that targets a specific enzyme, which has been implicated in various physiological and pathophysiological processes.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves the inhibition of a specific enzyme, known as TRESK. TRESK is a two-pore domain potassium channel that plays a crucial role in the regulation of neuronal excitability and pain sensation. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid binds to the TRESK channel and prevents potassium ions from flowing through, leading to a decrease in neuronal excitability and pain perception.
Biochemical and Physiological Effects:
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has also been shown to inhibit tumor growth in various cancer cell lines. In addition, 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to enhance synaptic plasticity and memory formation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid in lab experiments is its specificity for the TRESK channel. This allows for precise modulation of neuronal excitability and pain perception without affecting other channels or receptors. However, one of the limitations of using 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid is its potential toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration for each experimental system.
Orientations Futures
There are several future directions for the study of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of the TRESK channel. Another area of interest is the application of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the potential use of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid as a therapeutic agent in cancer treatment is also an area of active research.
Méthodes De Synthèse
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves a multistep process that starts with the preparation of 2-aminopyridine. The 2-aminopyridine is then reacted with ethyl acetoacetate to form 2-ethyl-3-hydroxy-4-pyridinone. This intermediate is then converted to 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid using a series of reactions involving hydrazine hydrate, formaldehyde, and acetic anhydride. The final product is obtained as a white crystalline powder, which is soluble in water and organic solvents.
Applications De Recherche Scientifique
4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 4,5,6,7-Tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid has also been studied for its role in regulating neuronal excitability and synaptic plasticity, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYNZVOVHFCHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4h,5h,6h,7h-Pyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.